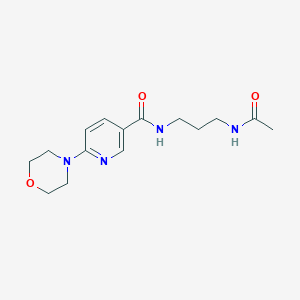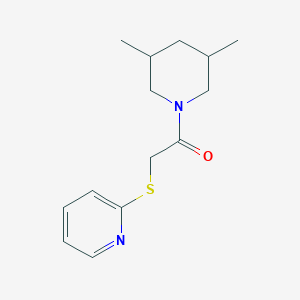![molecular formula C17H16N4O B7498341 3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MMB or MMB-FUBINACA and belongs to the family of synthetic cannabinoids.
作用機序
The mechanism of action of MMB involves its binding to the CB1 and CB2 receptors in the brain. This binding leads to the activation of various signaling pathways that modulate the release of neurotransmitters such as dopamine, serotonin, and GABA. This modulation of neurotransmitter release leads to the various physiological effects of MMB such as pain relief, appetite suppression, and mood enhancement.
Biochemical and Physiological Effects:
MMB has been found to have various biochemical and physiological effects in the body. It has been shown to have significant analgesic effects, which make it a potential candidate for the treatment of chronic pain. MMB has also been found to have appetite-suppressing effects, which could be useful in the treatment of obesity. Additionally, MMB has been found to have mood-enhancing effects, which could be useful in the treatment of various mood disorders.
実験室実験の利点と制限
One of the advantages of using MMB in lab experiments is its high binding affinity for the CB1 and CB2 receptors, which allows for precise modulation of these receptors. However, one of the limitations of using MMB in lab experiments is its potential for toxicity, which requires careful handling and monitoring.
将来の方向性
There are various future directions for the study of MMB. One potential direction is the development of MMB-based drugs for the treatment of chronic pain, obesity, and mood disorders. Another potential direction is the study of the long-term effects of MMB on the brain and body. Additionally, the study of the pharmacokinetics and pharmacodynamics of MMB could lead to a better understanding of its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide or MMB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high binding affinity for the CB1 and CB2 receptors in the brain makes it a potential candidate for the development of drugs for the treatment of chronic pain, obesity, and mood disorders. However, its potential for toxicity requires careful handling and monitoring in lab experiments. There are various future directions for the study of MMB, which could lead to a better understanding of its potential applications in various fields of scientific research.
合成法
The synthesis of MMB involves the reaction of 3-methylbenzoyl chloride with 4-methyl-1,2,4-triazole-3-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-(4-methyl-1,2,4-triazol-3-yl)phenylboronic acid in the presence of a palladium catalyst to yield MMB. This synthesis method has been optimized to produce high yields of MMB with high purity.
科学的研究の応用
MMB has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant binding affinity for the CB1 and CB2 receptors in the brain, which are involved in various physiological processes such as pain perception, appetite regulation, and mood regulation. MMB has been used in studies to understand the role of these receptors in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-5-3-7-14(9-12)17(22)19-15-8-4-6-13(10-15)16-20-18-11-21(16)2/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQUWVQWQPJTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)

![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)